molecular formula C18H20N2O5 B2432075 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea CAS No. 1421508-66-8

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2432075
CAS No.: 1421508-66-8
M. Wt: 344.367
InChI Key: QPJBGDSQFXGQEJ-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that features a benzo[d][1,3]dioxole moiety and a methoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-23-15-5-3-2-4-13(15)20-18(22)19-9-8-14(21)12-6-7-16-17(10-12)25-11-24-16/h2-7,10,14,21H,8-9,11H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJBGDSQFXGQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Hydroxypropyl Group: This step might involve the reaction of the benzo[d][1,3]dioxole derivative with a suitable alkylating agent.

    Urea Formation: The final step could involve the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the benzo[d][1,3]dioxole or methoxyphenyl groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzoquinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The presence of the benzo[d][1,3]dioxole moiety often contributes to biological activity.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders. Their ability to interact with biological targets makes them candidates for drug development.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their chemical stability and functional properties.

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-phenylurea
  • 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-methoxyphenyl)urea
  • 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)urea

Uniqueness

The uniqueness of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the benzo[d][1,3]dioxole and methoxyphenyl groups can confer distinct properties compared to other similar compounds.

Biological Activity

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea is a complex organic compound that incorporates a benzo[d][1,3]dioxole moiety, known for its diverse biological activities. This compound's structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N2O4C_{18}H_{21}N_{2}O_{4}, with a molecular weight of approximately 341.37 g/mol. The presence of both the benzo[d][1,3]dioxole and methoxyphenyl groups enhances its ability to interact with biological targets.

Biological Activity Overview

Research indicates that compounds containing the benzo[d][1,3]dioxole structure exhibit a range of biological activities, including:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Modulation of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes or cancer cell survival.
  • Interaction with Receptors : Its structural features may allow it to bind to specific receptors, influencing cellular signaling pathways.
  • Transporter Interaction : It has been suggested that this compound could interact with ATP-binding cassette (ABC) transporters, which play crucial roles in drug absorption and resistance mechanisms.

Anticancer Activity

A study evaluating the anticancer potential of similar compounds found that derivatives containing the benzo[d][1,3]dioxole moiety inhibited the growth of various cancer cell lines. For instance, compounds showed IC50 values ranging from 10 to 30 µM against breast and lung cancer cells .

Anti-inflammatory Effects

Research has indicated that compounds with similar structures exhibit significant anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. In animal models, these compounds demonstrated a reduction in edema and inflammation markers .

Antimicrobial Properties

A comparative study highlighted the antimicrobial efficacy of benzo[d][1,3]dioxole derivatives against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were reported to be as low as 50 µg/mL for certain derivatives .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of cytokine release
AntimicrobialInhibition of bacterial growth

Q & A

Basic: What structural features of this compound contribute to its potential bioactivity?

The compound contains a benzo[d][1,3]dioxol-5-yl group , a 3-hydroxypropyl linker , and a 2-methoxyphenylurea moiety . The benzo[d][1,3]dioxole group is associated with enhanced metabolic stability and π-π stacking interactions in biological targets, while the 2-methoxyphenyl group may influence receptor binding through steric and electronic effects . The urea linkage facilitates hydrogen bonding with enzymes or receptors, a common feature in kinase inhibitors .

Advanced: What synthetic strategies are recommended to optimize yield and purity?

Key steps include:

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the urea bond between the benzo[d][1,3]dioxol-5-yl-hydroxypropyl amine and 2-methoxyphenyl isocyanate .
  • Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .
  • Purification : Employ gradient silica gel chromatography or preparative HPLC to resolve polar byproducts. Yield improvements (≥70%) are achieved via solvent optimization (e.g., DMF/THF mixtures) .

Advanced: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo studies?

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the methoxyphenyl group) .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability, as hydroxyl groups may reduce membrane permeability .
  • Dose-Response Refinement : Conduct pharmacokinetic profiling to adjust dosing regimens, ensuring plasma concentrations align with in vitro IC₅₀ values .

Advanced: What computational methods are effective for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR or VEGFR2) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the urea-enzyme hydrogen bonds .
  • QSAR Models : Train models on analogs with benzo[d][1,3]dioxole moieties to predict activity against antimicrobial targets .

Advanced: How do substituent variations impact the compound’s pharmacokinetics?

Substituent Effect Source
2-Methoxyphenyl Enhances lipophilicity but may increase CYP2C9 metabolism
Benzo[d][1,3]dioxole Improves metabolic stability via steric shielding of the dioxole ring
3-Hydroxypropyl Introduces polarity, reducing blood-brain barrier penetration

Advanced: What analytical techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of the urea bond (δ 6.5–7.5 ppm for aromatic protons; δ 155–160 ppm for urea carbonyl) .
  • HRMS : Validate molecular weight (calc. for C₂₀H₂₁N₂O₅: 377.14 g/mol) with <2 ppm error .
  • XRD : Resolve crystal packing to assess intermolecular interactions influencing solubility .

Advanced: How can researchers address low aqueous solubility in bioassays?

  • Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity .
  • Salt Formation : Synthesize hydrochloride or sodium salts of the hydroxypropyl group .
  • Nanoformulation : Develop PLGA nanoparticles (size: 100–200 nm) to enhance dissolution rates .

Advanced: What in vitro models are suitable for initial toxicity screening?

  • Hepatotoxicity : Primary human hepatocytes or HepG2 cells, assessing ALT/AST release after 48-h exposure .
  • Cardiotoxicity : Monitor hERG channel inhibition via patch-clamp assays (IC₅₀ <10 μM indicates risk) .
  • Genotoxicity : Conduct Ames tests with TA98 and TA100 strains to detect mutagenic potential .

Advanced: How does the compound’s stability vary under different storage conditions?

  • Lyophilized Form : Stable for >12 months at -20°C with <5% degradation .
  • Solution Phase : Degrades rapidly in aqueous buffers (t₁/₂ ~24 h at pH 7.4); recommend storage at -80°C in anhydrous DMSO .

Advanced: What are key challenges in scaling up synthesis for preclinical studies?

  • Intermediate Purity : Optimize flash chromatography to remove regioisomeric byproducts from the urea formation step .
  • Cost Reduction : Replace expensive catalysts (e.g., Pd(OAc)₂) with nickel-based alternatives for cross-coupling .
  • Green Chemistry : Transition from DMF to cyclopentyl methyl ether (CPME) as a safer solvent .

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